6-Nitro-3-pyridyl acetate 6-Nitro-3-pyridyl acetate
Brand Name: Vulcanchem
CAS No.: 15128-87-7
VCID: VC20997895
InChI: InChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3
SMILES: CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-]
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol

6-Nitro-3-pyridyl acetate

CAS No.: 15128-87-7

Cat. No.: VC20997895

Molecular Formula: C7H6N2O4

Molecular Weight: 182.13 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-3-pyridyl acetate - 15128-87-7

Specification

CAS No. 15128-87-7
Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
IUPAC Name (6-nitropyridin-3-yl) acetate
Standard InChI InChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3
Standard InChI Key NGLIFWZHWZNKMX-UHFFFAOYSA-N
SMILES CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Nitro-3-pyridyl acetate belongs to the nitropyridine class of heterocyclic compounds. Based on chemical nomenclature, this compound features:

  • A pyridine ring with nitrogen at position 1

  • A nitro group (-NO₂) at position 6

  • An acetate group (-OCOCH₃) at position 3

The molecular formula is C₇H₆N₂O₄, with a calculated molecular weight of approximately 182.13 g/mol.

PropertyPredicted Value for 6-Nitro-3-pyridyl acetateReference Compound: Ethyl 2-(6-nitropyridin-3-yl)acetate
Physical StateSolid at room temperatureSolid
Density~1.3-1.4 g/cm³1.3±0.0 g/cm³
Boiling Point>300°C356.8±0.0 °C at 760 mmHg
SolubilityLikely soluble in organic solvents; limited water solubilitySimilar pattern expected
LogPApproximately 0.5-0.80.80

Chemical Reactivity

The nitro group on the pyridine ring significantly affects the compound's electronic properties:

  • The electron-withdrawing nature of the nitro group reduces electron density in the pyridine ring

  • The acetate group provides a site for potential hydrolysis reactions

  • The combination of these functional groups creates multiple reactive sites for chemical transformations

Related Compounds and Structural Analogs

Ethyl 2-(6-nitropyridin-3-yl)acetate

Ethyl 2-(6-nitropyridin-3-yl)acetate (CAS# 415912-99-1) shares the 6-nitropyridin-3-yl moiety but differs in having an ethyl acetate group connected via a methylene bridge to the 3-position. Its documented properties include:

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.187 g/mol

  • Density: 1.3±0.0 g/cm³

  • Boiling Point: 356.8±0.0 °C at 760 mmHg

  • Flash Point: 169.6±0.0 °C

  • Exact Mass: 210.064056

1-(6-Nitropyridin-3-yl)piperazine

Another structural analog is 1-(6-Nitropyridin-3-yl)piperazine (CAS# 775288-71-6), featuring the same 6-nitropyridin-3-yl core structure but with a piperazine ring attached at the 3-position instead of an acetate group. This compound has a molecular formula of C₉H₁₂N₄O₂ .

Synthesis Methodologies

Nitration of 3-Hydroxypyridine Derivatives

A viable synthetic pathway could involve:

  • Acetylation of 3-hydroxypyridine to form 3-pyridyl acetate

  • Nitration at the 6-position using a nitrating mixture (nitric acid and sulfuric acid)

From Nitropyridine Precursors

Alternative approaches might include:

  • Starting with 6-nitro-3-hydroxypyridine

  • Direct acetylation of the hydroxyl group using acetic anhydride or acetyl chloride

Nitration Mechanisms

The nitration step typically employs a nitrating mixture as described in patent literature:

"The precursor compound 4-chloro-2-amino pyridine is subjected to nitration using nitrating mixture (nitric acid and sulphuric acid), which results in the formation of nitropyridine compound, 4-chloro-2-amino-3-nitropyridine."

This mechanism involves electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The electron-deficient nature of pyridine makes this reaction challenging, often requiring harsh conditions or specialized techniques.

Applications and Research Significance

Pharmaceutical Applications

Nitropyridine derivatives serve as important intermediates in pharmaceutical research:

  • Building blocks for active pharmaceutical ingredients

  • Scaffolds for medicinal chemistry exploration

  • Potential bioactive compounds with unique pharmacological profiles

Agricultural Chemistry

The structural characteristics of 6-Nitro-3-pyridyl acetate suggest potential applications in agricultural science, particularly given that related compounds have demonstrated insecticidal properties. Research indicates that "nitropyridyl-based dichloropropene ether analogues were synthesized by reacting nitro-based halopyridine" for potential insecticidal applications .

Synthetic Utility

The functional groups present in 6-Nitro-3-pyridyl acetate provide versatile handles for further chemical transformations:

  • The nitro group can undergo reduction to form amino derivatives

  • The acetate group can be hydrolyzed to regenerate the hydroxyl functionality

  • The pyridine nitrogen provides a site for quaternization or coordination chemistry

Analytical Considerations

NMR Spectroscopy

The ¹H NMR spectrum would likely show:

  • Aromatic protons of the pyridine ring (typically 7.0-9.0 ppm)

  • Methyl protons of the acetate group (approximately 2.0-2.5 ppm)

IR Spectroscopy

Characteristic absorption bands would include:

  • C=O stretching of the acetate group (~1750 cm⁻¹)

  • NO₂ asymmetric and symmetric stretching (~1530 and ~1350 cm⁻¹)

  • C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹)

Chromatographic Analysis

Suitable methods for analysis would likely include:

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Thin-layer chromatography (TLC) with appropriate visualization reagents

Acid-Base Properties

pKa Considerations

The acid-base properties of 6-Nitro-3-pyridyl acetate would be influenced by both the pyridine nitrogen and the functional groups:

  • The electron-withdrawing nitro group would significantly decrease the basicity of the pyridine nitrogen

  • Based on related pyridine compounds, the pKa of the conjugate acid would likely be lower than unsubstituted pyridine (pKa = 5.25)

  • The acetate group might undergo hydrolysis under strongly acidic or basic conditions

Compared to Standard Pyridines

Pyridine derivatives typically show the following pKa trends:

  • Unsubstituted pyridine: pKa ≈ 5.25

  • Electron-withdrawing substituents lower pKa values

  • The presence of a nitro group at the 6-position would likely reduce the pKa by 2-3 units

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